Product packaging for PF-06291874(Cat. No.:CAS No. 1393124-08-7)

PF-06291874

Cat. No.: B609971
CAS No.: 1393124-08-7
M. Wt: 503.5 g/mol
InChI Key: IBDYYOQKQCCSDP-QFIPXVFZSA-N
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Description

Physiological Role of Glucagon (B607659) in Glucose Homeostasis

Glucagon, a hormone produced by the alpha cells of the pancreas, plays a pivotal role in maintaining stable blood glucose levels. clevelandclinic.orgnumberanalytics.com Its primary function is to counteract the effects of insulin (B600854) by stimulating the liver to produce glucose, thus preventing hypoglycemia (low blood sugar). clevelandclinic.orggertitashkomd.com This is achieved through several mechanisms:

Glycogenolysis: Glucagon triggers the breakdown of stored glycogen (B147801) in the liver into glucose, which is then released into the bloodstream. numberanalytics.comnumberanalytics.comnumberanalytics.com

Gluconeogenesis: It promotes the synthesis of glucose from non-carbohydrate sources like amino acids and lactate. numberanalytics.comnumberanalytics.com

Inhibition of Glycogenesis and Glycolysis: Glucagon hinders the processes of glycogen formation and glucose breakdown, further contributing to an increase in blood glucose levels. numberanalytics.comnih.gov

The secretion of glucagon is primarily regulated by blood glucose concentrations. Low glucose levels stimulate its release, while high levels suppress it. nih.gov This intricate balance between glucagon and insulin is essential for maintaining glucose homeostasis. numberanalytics.comnumberanalytics.com

Pathophysiological Significance of Glucagon Dysregulation in Metabolic Disorders

In metabolic disorders such as type 2 diabetes, the regulation of glucagon secretion is impaired. numberanalytics.comnih.gov This dysregulation is a key contributor to the development and progression of hyperglycemia (high blood sugar). numberanalytics.com

In individuals with type 2 diabetes, glucagon levels are often inappropriately elevated, even in the presence of high blood glucose. numberanalytics.comnih.gov This "hyperglucagonemia" leads to excessive hepatic glucose production, exacerbating the already high blood sugar levels. nih.govphysiology.org The mechanisms behind this dysregulation are complex and involve factors like insulin resistance in the alpha cells and altered signaling pathways. nih.govmdpi.com

Rationale for Glucagon Receptor Antagonism as a Therapeutic Strategy

Given the significant role of excess glucagon in the pathophysiology of type 2 diabetes, blocking its action presents a logical therapeutic approach. nih.govphysiology.org Glucagon receptor antagonists are compounds designed to bind to and inhibit the glucagon receptor, primarily found on liver cells. numberanalytics.com By doing so, they prevent glucagon from stimulating hepatic glucose production. nih.gov

This blockade of glucagon's effects is expected to lower both fasting and post-meal blood glucose levels in individuals with type 2 diabetes. nih.gov The development of glucagon receptor antagonists has been a focus of diabetes drug research for several decades. diabetesjournals.org While early attempts were met with challenges, newer agents are showing promise in clinical trials. diabetesjournals.orgnih.govdiabetesjournals.org

Overview of Glucagon Receptor Antagonists-4 (PF-06291874) in Drug Development

This compound is a potent, selective, and orally active non-peptide glucagon receptor antagonist that has been investigated for the treatment of type 2 diabetes mellitus. medchemexpress.comdoi.org Clinical studies have explored its efficacy and safety profile.

Research has shown that this compound can lead to significant reductions in key markers of glycemic control. In a 12-week study involving patients with type 2 diabetes on metformin (B114582), this compound demonstrated dose-dependent reductions in glycosylated hemoglobin (HbA1c) and fasting plasma glucose (FPG). researchgate.netnih.gov Specifically, mean reductions from baseline in HbA1c ranged from -0.67% to -0.93%, and in FPG from -16.6 to -33.3 mg/dL after 12 weeks of treatment. nih.gov

Another 4-week study where this compound was administered as monotherapy also showed robust, dose-dependent reductions in mean daily glucose and fasting plasma glucose. nih.gov The compound has a half-life of approximately 19.7 to 22.7 hours and is highly bound to human plasma protein. medchemexpress.com

While showing efficacy in lowering blood glucose, studies have also noted some other effects. These include small, non-dose-related increases in LDL cholesterol, blood pressure, and liver enzymes (alanine aminotransferase and aspartate aminotransferase). doi.orgresearchgate.netnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H28F3N3O4 B609971 PF-06291874 CAS No. 1393124-08-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[[4-[(1S)-1-[3,5-dimethyl-4-[4-(trifluoromethyl)pyrazol-1-yl]phenoxy]butyl]benzoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28F3N3O4/c1-4-5-22(18-6-8-19(9-7-18)25(35)30-11-10-23(33)34)36-21-12-16(2)24(17(3)13-21)32-15-20(14-31-32)26(27,28)29/h6-9,12-15,22H,4-5,10-11H2,1-3H3,(H,30,35)(H,33,34)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBDYYOQKQCCSDP-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CC=C(C=C1)C(=O)NCCC(=O)O)OC2=CC(=C(C(=C2)C)N3C=C(C=N3)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](C1=CC=C(C=C1)C(=O)NCCC(=O)O)OC2=CC(=C(C(=C2)C)N3C=C(C=N3)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28F3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1393124-08-7
Record name PF-06291874
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1393124087
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PF-06291874
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15065
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PF-06291874
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CGY4I8F278
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular and Cellular Pharmacology of Glucagon Receptor Antagonists 4

Glucagon (B607659) Receptor Binding and Specificity of Glucagon Receptor Antagonists-4

Receptor Binding Affinity and Selectivity Profiling

Glucagon Receptor Antagonist-4 demonstrates potent and selective binding to the human glucagon receptor. Research has established its high affinity for the human recombinant GCGR, with an inhibition constant (Ki) of 14 nM. caymanchem.com This high affinity underscores the compound's strong potential for effective receptor blockade.

A critical aspect of its pharmacological profile is its selectivity. The antagonist exhibits over 230-fold greater selectivity for the glucagon receptor compared to the glucagon-like peptide 1 (GLP-1) receptor. caymanchem.com Furthermore, when tested at a concentration of 10 µM, it showed no significant activity against a broad panel of 69 other receptors, ion channels, and enzymes, highlighting its specific action on the intended target. caymanchem.com

Table 1: Binding Affinity and Selectivity of Glucagon Receptor Antagonist-4

TargetParameterValueReference
Human Glucagon Receptor (GCGR)Inhibition Constant (Ki)14 nM caymanchem.com
Glucagon-Like Peptide-1 (GLP-1) ReceptorSelectivity vs. GCGR>230-fold caymanchem.com
Panel of 69 other receptors, ion channels, etc.Activity at 10 µMNo significant activity caymanchem.com

Binding Kinetics and Receptor Residence Time Analysis

Specific quantitative data on the binding kinetics, such as the association (k_on) and dissociation (k_off) rate constants, for Glucagon Receptor Antagonist-4 are not detailed in publicly available literature. However, the concept of drug-target residence time, defined as the reciprocal of the dissociation rate constant (1/k_off), is a crucial parameter for determining the duration of a drug's pharmacological effect in vivo. nih.govacs.org For GPCR antagonists, a longer residence time can lead to a more sustained blockade of the receptor, which may offer therapeutic advantages over compounds that dissociate more rapidly. ucl.ac.uk The in vivo efficacy of GPCR-targeted drugs is often better predicted by their binding kinetics than by traditional equilibrium affinity measurements like Ki or IC50. nih.gov

Intracellular Signaling Cascade Modulation by Glucagon Receptor Antagonists-4

Inhibition of Glucagon-Stimulated Adenylyl Cyclase Activity and Cyclic AMP Production

The binding of glucagon to its receptor on hepatocytes initiates a signaling cascade that is central to glucose mobilization. youtube.com This process begins with the activation of a stimulatory G-protein (Gαs), which in turn activates the enzyme adenylyl cyclase. proteopedia.org Activated adenylyl cyclase converts ATP into cyclic AMP (cAMP), a key second messenger. youtube.comdiabetesjournals.org Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates key enzymes involved in glucose metabolism, ultimately promoting glycogenolysis (breakdown of glycogen (B147801) to glucose) and gluconeogenesis (synthesis of glucose). nih.govyoutube.com

As a potent antagonist of the glucagon receptor, Glucagon Receptor Antagonist-4 functions by blocking the initial step of this cascade: the binding of glucagon. This inhibition prevents the conformational change in the receptor required for G-protein activation, thereby blocking the downstream production of cAMP and subsequent PKA activation. diabetesjournals.orgresearchgate.net

Table 2: Glucagon Signaling Pathway and Point of Inhibition

StepProcessEffect of Glucagon Receptor Antagonist-4Reference
1Glucagon binds to GCGRINHIBITED caymanchem.com
2Activation of G-protein (Gαs)Blocked proteopedia.org
3Activation of Adenylyl CyclaseBlocked youtube.comdiabetesjournals.org
4Conversion of ATP to cyclic AMP (cAMP)Blocked youtube.comdiabetesjournals.org
5Activation of Protein Kinase A (PKA)Blocked nih.gov
6Increased Glycogenolysis & GluconeogenesisBlocked nih.gov

Modulation of G-Protein Coupled Receptor Downstream Pathways

Beyond the primary Gαs-cAMP pathway, glucagon receptor activation can influence other signaling pathways. The GCGR is known to also couple to Gαq, which activates phospholipase C, leading to the generation of inositol (B14025) triphosphate (IP3) and an increase in intracellular calcium. nih.govnih.gov By blocking the receptor, Glucagon Receptor Antagonist-4 prevents the activation of these alternate signaling routes as well.

The downstream consequences of inhibiting GCGR signaling are significant. For example, antagonism of the GCGR in diabetic mice has been shown to blunt the phosphorylation of cAMP response element-binding protein (CREB), a key transcription factor in glucagon's gluconeogenic pathway. nih.gov This leads to diminished expression of important gluconeogenic enzymes like PEPCK. nih.gov The mechanism for some small-molecule antagonists involves binding to an allosteric site on the receptor, which restricts the conformational movement of the transmembrane helices required for G-protein coupling.

Effects on Glucagon-Like Peptide-1 (GLP-1) System

The interaction between glucagon receptor antagonism and the Glucagon-Like Peptide-1 (GLP-1) system is primarily indirect, given the high selectivity of Glucagon Receptor Antagonist-4 for the GCGR over the GLP-1 receptor. caymanchem.com

Pharmacological blockage of the glucagon receptor has been consistently shown to cause a significant increase in the circulating levels of active GLP-1 in both animal models and humans. bmj.comnih.gov This effect is considered a compensatory mechanism. The elevated GLP-1 levels are attributed to an increase in the number of intestinal L-cells, which produce GLP-1, as well as a direct promotion of L-cell proliferation and GLP-1 production. bmj.com Studies using a monoclonal antibody against the GCGR found that this increase in L-cell proliferation and GLP-1 production may be mediated through the GLP-1 receptor and its downstream PKA signaling pathway. bmj.com

Furthermore, research suggests that the beneficial effects of GCGR antagonism on glucose control are at least partially dependent on a functional GLP-1 receptor, particularly on pancreatic islets. physiology.orgdiabetesjournals.org This indicates a crucial interplay where blocking the glucagon receptor not only prevents glucagon's direct hyperglycemic effects but also enhances a separate, beneficial incretin-based pathway by boosting endogenous GLP-1 levels. physiology.org

Upregulation of Circulating Active GLP-1 Levels

Clinical studies involving Glucagon Receptor Antagonists-4 (PF-06291874) in patients with type 2 diabetes have demonstrated a dose-dependent increase in total GLP-1 levels. doi.org While a corresponding significant increase in active GLP-1 was not consistently observed in these peripheral measurements, the elevation in total GLP-1 suggests a stimulatory effect on the GLP-1 system. doi.org

The mechanism behind this increase is thought to be, in part, a compensatory response to the blockade of the glucagon receptor. By inhibiting glucagon signaling, these antagonists may indirectly stimulate the secretion of GLP-1 from intestinal L-cells. One hypothesis is that the reduction in hepatic glucose production and subsequent lowering of blood glucose levels may trigger a feedback loop that enhances GLP-1 release.

Dose-Dependent Effect of this compound on Total GLP-1 Levels in Patients with Type 2 Diabetes

The table below summarizes the observed increases in total glucagon-like peptide-1 (GLP-1) following treatment with different doses of this compound in patients with type 2 diabetes mellitus. The data indicates a dose-dependent response.

This compound DoseObservationCitation
5 mg - 150 mg (once daily)Dose-dependent increases in total GLP-1 were observed after a mixed-meal tolerance test. doi.org

Promotion of Intestinal L-Cell Proliferation and GLP-1 Production in Diabetic Models

Preclinical research using a human glucagon receptor monoclonal antibody (GCGR mAb), REMD 2.59, in diabetic mouse models provides compelling evidence for a direct effect of glucagon receptor antagonism on the intestinal L-cells, the primary source of GLP-1. nih.govnih.govresearchgate.net These studies have shown that treatment with a GCGR mAb leads to an increase in the number of intestinal L-cells, which is associated with enhanced L-cell proliferation. nih.gov

In vitro experiments have further elucidated this mechanism, demonstrating that a GCGR mAb directly promotes the proliferation of the mouse L-cell line GLUTag and increases GLP-1 production in GLUTag cells, as well as in primary mouse and human enterocytes. nih.govresearchgate.net This suggests that glucagon receptor antagonists can directly act on intestinal L-cells to stimulate their growth and incretin-producing capacity. The signaling pathway implicated in this process involves the GLP-1 receptor (GLP-1R) and protein kinase A (PKA), as the effects of the GCGR mAb on L-cell proliferation and GLP-1 production were diminished by a GLP-1R antagonist or a PKA inhibitor. nih.gov

Effects of a Glucagon Receptor Monoclonal Antibody (REMD 2.59) on L-Cell Proliferation and GLP-1 Production

This table presents findings from in vitro studies on the effects of the glucagon receptor monoclonal antibody, REMD 2.59, on the mouse L-cell line GLUTag, and primary mouse and human enterocytes.

Experimental ModelParameter MeasuredEffect of GCGR mAb (REMD 2.59)Citation
GLUTag cells (mouse L-cell line)Cell ProliferationIncreased nih.govresearchgate.net
GLP-1 ProductionIncreased nih.govresearchgate.net
Primary mouse enterocytesGLP-1 ProductionIncreased nih.govresearchgate.net
Primary human enterocytesGLP-1 ProductionIncreased nih.govresearchgate.net

These findings from diabetic animal models and in vitro studies suggest that the elevated circulating GLP-1 levels observed with glucagon receptor antagonism are likely a result of both increased L-cell number and enhanced GLP-1 synthesis and secretion. nih.gov This dual action on the intestinal L-cell population represents a significant aspect of the cellular pharmacology of glucagon receptor antagonists.

Preclinical Efficacy Studies of Glucagon Receptor Antagonists 4

Efficacy in Animal Models of Type 2 Diabetes Mellitus

Animal models that mimic the pathophysiology of type 2 diabetes, such as diet-induced obese (e.g., high-fat diet) mice and genetic models (e.g., ob/ob mice), have been instrumental in demonstrating the therapeutic potential of glucagon (B607659) receptor antagonism.

Reduction of Fasting and Postprandial Plasma Glucose Levels

A primary finding in preclinical studies is the consistent ability of GRAs to lower blood glucose levels. In female mice fed a high-fat diet (HFD), chronic treatment with a small molecule GRA significantly reduced fasting plasma glucose levels. nih.govresearchgate.net Similarly, in both HFD and genetically obese diabetic (ob/ob) mice, treatment with peptide-based GRAs, such as desHis¹Pro⁴Glu⁹-glucagon and desHis¹Pro⁴Glu⁹Lys¹²FA-glucagon, restored non-fasting blood glucose to near-normal values. cabidigitallibrary.org Specifically, the administration of desHis¹Pro⁴Glu⁹Lys¹²FA-glucagon to ob/ob mice led to a notable reduction in basal glucose by the tenth day of treatment. cabidigitallibrary.org

Table 1: Effect of Glucagon Receptor Antagonists on Plasma Glucose Levels in T2D Animal Models

Compound/AntagonistAnimal ModelEffect on Glucose LevelsReference
Small molecule GRAHigh-Fat Diet (HFD) MiceReduced fasting plasma glucose (6.0 ± 0.2 vs 7.4 ± 0.5 mmol/l) nih.govresearchgate.net
desHis¹Pro⁴Glu⁹-glucagonHFD MiceRestored non-fasting blood glucose towards normal cabidigitallibrary.org
desHis¹Pro⁴Glu⁹Lys¹²FA-glucagonob/ob MiceReduced basal glucose cabidigitallibrary.org

Improvement in Glucose Tolerance and Glycated Hemoglobin (HbA1c)

Beyond lowering basal glucose, GRAs have been shown to improve the body's ability to handle a glucose challenge. In HFD mice, treatment with peptide-based GRAs significantly improved both oral and intraperitoneal glucose tolerance. cabidigitallibrary.org Similar beneficial effects on oral glucose tolerance were observed in ob/ob mice. cabidigitallibrary.org While glucose excursions were improved after chronic GRA treatment in HFD mice, the early insulin (B600854) response to oral glucose was paradoxically reduced. nih.govresearchgate.net Studies have also noted that glucagon receptor antagonism is associated with reductions in glycated hemoglobin (HbA1c), a key long-term marker of glycemic control, in diabetic animal models. nih.gov

Modulation of Hepatic Glucose Production (Glycogenolysis and Gluconeogenesis)

The primary mechanism by which glucagon raises blood glucose is by stimulating hepatic glucose production (HGP) through two main pathways: glycogenolysis (the breakdown of stored glycogen) and gluconeogenesis (the synthesis of new glucose). diabetesjournals.orgnih.govresearchgate.net Glucagon receptor antagonists are designed to directly counter this action. diabetesjournals.orgnih.gov Preclinical studies have confirmed that GRAs effectively block glucagon-mediated glycogenolysis in primary human hepatocytes and in perfused mouse livers in a dose-dependent manner. diabetesjournals.orgnih.gov By inhibiting these pathways, GRAs are expected to reduce the overproduction of glucose by the liver, which is a major contributor to hyperglycemia in diabetes. diabetesjournals.orgnih.gov

Effects on Insulin Sensitivity and Pancreatic Beta-Cell Function

Table 2: Effects on Insulin and Beta-Cell Parameters in T2D Animal Models

Compound/AntagonistAnimal ModelObserved EffectReference
desHis¹Pro⁴Glu⁹-glucagon / desHis¹Pro⁴Glu⁹Lys¹²FA-glucagonHFD MiceImproved peripheral insulin sensitivity; Increased pancreatic insulin content cabidigitallibrary.org
Small molecule GRAHFD MiceAugmented acute insulin response to IV glucose; Improved glucose-stimulated insulin secretion in isolated islets nih.govresearchgate.net
desHis¹Pro⁴Glu⁹Lys¹²FA-glucagonob/ob MiceIncreased circulating insulin; Increased pancreatic insulin content cabidigitallibrary.org

Efficacy in Animal Models of Type 1 Diabetes Mellitus

The potential utility of GRAs extends to type 1 diabetes, where the absence of insulin leads to severe hyperglycemia. It is well-established that glucagon receptor inhibition can decrease hyperglycemia in animal models of type 1 diabetes. nih.gov In rodent models of insulin deficiency, treatment with antibodies against the glucagon receptor was shown to improve glycemic control significantly better than insulin therapy alone, primarily by minimizing glycemic volatility. diabetesjournals.orgnih.gov Furthermore, in multiple low-dose streptozotocin (B1681764) (STZ)-treated mice, a model for insulin-deficient diabetes, a glucagon receptor monoclonal antibody was found to promote the recovery of functional beta-cell mass, an effect not seen with GLP-1 receptor agonist treatment alone. researchgate.net

Impact on Pancreatic Alpha-Cell Function and Morphology

A consistent observation in preclinical studies is the impact of GRA administration on the pancreatic alpha-cells that produce glucagon. Chronic blockade of the glucagon receptor leads to a compensatory response characterized by alpha-cell hyperplasia, or an increase in the number of alpha-cells. nih.govpnas.org Studies in young mice treated with a GRA showed a significant increase in alpha-cell proliferation. nih.gov This expansion appears to occur through the self-renewal of existing alpha-cells rather than from specialized progenitor cells. nih.gov In HFD-fed mice, chronic GRA treatment resulted in a modest increase in alpha-cell mass. nih.govresearchgate.net Interestingly, some research in STZ-treated mice suggests that peptide-based GRAs may influence alpha-cell turnover and identity, with evidence of a dose-related increase in alpha- to beta-cell transdifferentiation. ulster.ac.uk

Alpha-Cell Proliferation and Hyperplasia Observations

Blockade of the glucagon receptor (GCGR) is consistently associated with a compensatory expansion of pancreatic alpha-cells. pnas.orgnih.gov This phenomenon, known as alpha-cell hyperplasia, has been observed across various preclinical models and methods of antagonism, including genetic disruption of the glucagon receptor gene in mice, which results in a significant expansion of alpha-cells. nih.gov Similar effects are seen with the administration of small-molecule antagonists, antisense oligonucleotides, and monoclonal antibodies that block GCGR action. pnas.org

The mechanism driving this proliferation is thought to be a feedback response to the interruption of the glucagon signaling pathway. pnas.org Liver-specific inactivation of the glucagon receptor produces a similar alpha-cell hyperplasia phenotype as global knockout mice, suggesting that the signal stimulating alpha-cell growth originates from the liver. nih.gov Studies suggest that increased plasma amino acid levels, resulting from reduced hepatic uptake due to GCGR blockade, may stimulate alpha-cell proliferation. pnas.orgpnas.org This expansion appears to occur through the self-renewal of existing alpha-cells rather than from the contribution of specialized progenitor cells. nih.gov

Influence on Glucagon Secretion Dynamics

A primary and consistent consequence of treatment with Glucagon Receptor Antagonists-4 is a marked increase in circulating plasma glucagon levels, a condition known as hyperglucagonemia. pnas.org This is considered a compensatory physiological response to the pharmacological blockade of the glucagon receptor. pnas.org In preclinical studies involving normoglycemic mice, administration of a GCGR monoclonal antibody antagonist resulted in significantly elevated plasma glucagon levels compared to control groups. nih.gov For instance, after a four-week treatment, plasma glucagon levels in treated mice were observed at 1,261.1 ± 290.6 ng/L versus 80.2 ± 15.1 ng/L in controls. nih.gov Similar pronounced increases in plasma glucagon were also documented in diabetic mouse models following antagonist treatment. nih.gov This feedback mechanism, where the body attempts to overcome the receptor blockade by increasing hormone secretion, is a hallmark of this therapeutic class. pnas.org

Age-Related Modulations of Alpha-Cell Proliferation in Response to Glucagon Receptor Antagonism

The proliferative response of pancreatic alpha-cells to Glucagon Receptor Antagonists-4 is significantly influenced by age. Preclinical studies reveal that while the antagonist potently stimulates alpha-cell proliferation in young mice, this effect is severely restricted in aged mice. nih.gov

Basal alpha-cell proliferation rates naturally decline as organisms age, dropping to very low levels in older animals. nih.gov While Glucagon Receptor Antagonists-4 induced a 2.4-fold increase in alpha-cell proliferation in young mice, the impact was substantially diminished in aged mice. nih.gov In one study, sustained treatment with a glucagon receptor antagonist resulted in a 6.4% alpha-cell proliferation rate in young mice, compared to just 2.5% in aged mice, representing a 60% reduction in the proliferative response. nih.gov Despite the reduced absolute proliferation, the treatment still stimulated a 3.2-fold increase over the very low basal rate in the aged controls. nih.gov These findings indicate that while the potential for alpha-cell expansion exists throughout life, its magnitude in response to glucagon receptor blockade is markedly attenuated with advanced age. nih.gov

Table 1: Age-Related Effects of Glucagon Receptor Antagonist-4 on Alpha-Cell Proliferation in Mice

Age Group Treatment Group Alpha-Cell Proliferation Rate (%) Fold Increase Over Basal Rate
Young Control (Basal) ~2.7% N/A
Young Antagonist-Treated 6.4% 2.4x
Aged Control (Basal) ~0.8% N/A
Aged Antagonist-Treated 2.5% 3.2x

Studies on Extrahepatic Metabolic Effects

Effects on Plasma Triglycerides and Free Fatty Acids

The antagonism of glucagon receptor signaling has been shown to impact lipid metabolism, particularly affecting plasma triglycerides. nih.gov Preclinical studies demonstrate that both acute and chronic inhibition of the glucagon receptor can impair lipid tolerance. nih.gov In mouse models where the glucagon receptor was genetically knocked out (Gcgr−/−), plasma triglyceride concentrations during an oral lipid tolerance test were twofold higher than in their wild-type counterparts. nih.gov

Similarly, chronic treatment of normal mice with a glucagon receptor antibody antagonist led to increased plasma triglyceride concentrations during lipid tolerance tests. nih.gov Acute administration of an antagonist also resulted in elevated plasma triglyceride levels. nih.gov Mechanistically, glucagon appears to stimulate hepatic lipolysis, and blocking this action with an antagonist leads to increased liver triglyceride concentrations. nih.gov These findings suggest that intact glucagon receptor signaling is important for normal triglyceride metabolism. nih.gov However, it has been noted in some human studies with specific antagonists that plasma triglyceride levels did not change significantly with treatment. pnas.org

Table 2: Effect of Glucagon Receptor Antagonist-4 on Plasma Triglycerides in Mice

Model Treatment Condition Outcome
Gcgr−/− Mice Genetic Knockout (Chronic) 2-fold increase in plasma triglycerides during OLTT vs. Wild-Type
C57Bl/6JRj Mice GCGR Antibody (Chronic) Increased plasma triglycerides during OLTT vs. Control
C57Bl/6JRj Mice GRA Administration (Acute) Increased plasma triglycerides during OLTT vs. Control

OLTT: Oral Lipid Tolerance Test

Non-Clinical Safety and Toxicology Evaluation

Non-clinical evaluation of glucagon receptor antagonists has identified several key areas for safety monitoring. The most prominent observation across multiple preclinical models is the development of pancreatic alpha-cell hyperplasia. pnas.orgpnas.org While this is considered an expected pharmacological response, it raises concerns about the potential long-term consequences of sustained alpha-cell growth. pnas.org

Another finding reported in some, but not all, studies of glucagon receptor antagonists is an elevation in plasma lipids, including triglycerides and cholesterol. pnas.orgnih.gov This dyslipidemia is a potential side effect that warrants careful monitoring. nih.gov Furthermore, increased liver enzyme levels, such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), have been observed in studies with some small-molecule antagonists. nih.gov This may be linked to an increase in liver fat content or glycogen (B147801) accumulation in the liver, as glucagon signaling plays a role in hepatic lipid and glucose metabolism. nih.govnih.gov Dedicated safety pharmacology studies are essential to characterize the broader toxicological profile and to ensure that there are no significant off-target organ toxicities. fda.gov

Broader Therapeutic Implications and Future Research Directions of Glucagon Receptor Antagonists 4

Comparative Efficacy and Safety Profile of Glucagon (B607659) Receptor Antagonists versus Other Antidiabetic Agents

Glucagon Receptor Antagonist-4 (PF-06291874) has demonstrated significant efficacy in glycemic control in clinical trials. In a 12-week, randomized study involving patients with T2DM on background metformin (B114582) therapy, this compound led to dose-dependent mean reductions in HbA1c ranging from -0.67% to -0.93% and fasting plasma glucose (FPG) reductions from -16.6 to -33.3 mg/dL. nih.gov Similarly, a 28-day monotherapy study showed placebo-adjusted FPG reductions of up to 57.2 mg/dL. nih.gov A key advantage noted in these trials was a low incidence of hypoglycemia, a significant concern with many other antidiabetic agents. nih.govnih.gov

When comparing this efficacy profile to other classes of non-insulin antidiabetic drugs, several distinctions emerge.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: This class of drugs, such as sitagliptin, offers modest HbA1c reduction and is weight-neutral with a low risk of hypoglycemia. gertitashkomd.com Head-to-head trials have generally shown Glucagon-like peptide-1 (GLP-1) receptor agonists to be superior to DPP-4 inhibitors in both glycemic control and weight reduction. gertitashkomd.comresearchgate.net The glucose-lowering effect of this compound appears to be more robust than what is typically observed with DPP-4 inhibitors.

Sodium-Glucose Cotransporter-2 (SGLT2) Inhibitors: SGLT2 inhibitors, like dapagliflozin (B1669812) and empagliflozin, offer the dual benefits of glycemic control and significant cardiovascular and renal protection. precisionlife.com However, a known physiological effect of SGLT2 inhibition is an increase in glucagon levels, which may slightly counteract their glucose-lowering effect by increasing hepatic glucose production. researchgate.net In contrast, GRAs directly target and block this pathway.

GLP-1 Receptor Agonists (GLP-1 RAs): Agents like semaglutide (B3030467) and liraglutide (B1674861) provide superior glycemic control and substantial weight loss, along with proven cardiovascular benefits. gertitashkomd.comnih.gov While the glycemic efficacy of this compound is significant, GLP-1 RAs currently set a high benchmark, particularly regarding the added benefit of weight reduction, which was not a prominent feature of this compound in trials. nih.gov

The safety profile of this compound is a critical point of comparison. While it boasts a low hypoglycemia risk, clinical studies have noted some off-target effects, including small, non-dose-dependent increases in LDL cholesterol, blood pressure, and modest, reversible elevations in liver aminotransferases (ALT/AST). nih.govdigitellinc.com These findings, also seen with other small-molecule GRAs, have been a hurdle in their clinical development and contrast with the generally favorable cardiovascular and renal safety profiles of SGLT2 inhibitors and GLP-1 RAs. obesity-care-clinic.comresearchgate.net

Table 1: Comparative Profile of Antidiabetic Drug Classes

Feature Glucagon Receptor Antagonists (e.g., this compound) SGLT2 Inhibitors DPP-4 Inhibitors GLP-1 Receptor Agonists
Primary Mechanism Blocks glucagon action at the liver, reducing glucose production. Blocks glucose reabsorption in the kidneys. Increases incretin (B1656795) levels (GLP-1, GIP), enhancing insulin (B600854) secretion. Mimics incretin hormones, boosting insulin and suppressing glucagon.
HbA1c Reduction Moderate to High (-0.7% to -0.9%) nih.gov Moderate Modest High to Very High
Hypoglycemia Risk Low nih.gov Low (as monotherapy) Low Low
Effect on Weight Neutral to slight increase nih.gov Weight Loss Weight Neutral Significant Weight Loss
Key Side Effects Increased LDL, BP, and liver enzymes nih.gov Genitourinary infections, DKA risk Generally well-tolerated Gastrointestinal issues (nausea, vomiting)

| Cardiovascular/Renal | Not established | Proven benefits | Generally neutral | Proven benefits |

Potential for Combination Therapies in Metabolic Disease Management

Given the multifaceted nature of metabolic diseases, combination therapy is becoming a standard of care. The unique mechanism of glucagon receptor antagonism makes it a compelling candidate for combination with other antidiabetic agents.

One of the most synergistic combinations appears to be with SGLT2 inhibitors. SGLT2 inhibition leads to a compensatory rise in glucagon, which can increase endogenous glucose and ketone production. researchgate.netnih.gov Combining an SGLT2 inhibitor with a GRA could block this compensatory hyperglucagonemia. A randomized clinical trial testing this hypothesis in type 1 diabetes found that the combination therapy significantly enhanced glycemic control and reduced total daily insulin requirements compared to SGLT2 inhibitor therapy alone. nih.govnih.gov Crucially, the addition of the GRA lowered the peak levels of β-hydroxybutyrate (a ketone body) during insulinopenia, suggesting it could mitigate the diabetic ketoacidosis (DKA) risk associated with SGLT2 inhibitors. nih.govnih.gov

There is also strong rationale for combining GRAs with GLP-1 RAs. While GLP-1 RAs suppress glucagon secretion, their primary effects are on insulin secretion and appetite. nih.gov A dual-target approach that combines potent GLP-1 agonism with direct glucagon receptor blockade could offer comprehensive control over glucose homeostasis. Research has explored dual-acting peptides with both GLP-1 agonist and glucagon antagonist activity, demonstrating the potential for such molecules to improve glucose tolerance through multiple pathways. nih.gov This approach could potentially achieve greater efficacy than either agent alone, addressing both insulin secretion and hepatic glucose production simultaneously.

Unexplored Therapeutic Applications of Glucagon Receptor Antagonism (e.g., Heart Failure with Preserved Ejection Fraction)

Beyond diabetes, the therapeutic potential of blocking glucagon signaling is being explored in other metabolic-related conditions. A highly promising and previously unexplored application is in the treatment of Heart Failure with Preserved Ejection Fraction (HFpEF).

HFpEF is a complex syndrome often associated with metabolic risk factors like obesity and hypertension, and effective treatments are limited. nih.govnih.gov Recent groundbreaking preclinical research from 2024 has identified glucagon signaling as a critical pathogenic pathway in HFpEF. nih.govacs.org Transcriptome profiling of cardiomyocytes from HFpEF models revealed that glucagon signaling was a top-ranked affected pathway. nih.govnih.gov

In two independent preclinical models of HFpEF, treatment with a glucagon receptor antagonist significantly ameliorated the progression of the disease. nih.govacs.org The antagonist therapy improved cardiac function, reduced heart stiffness, and counteracted hypertrophic remodeling. Furthermore, cardiomyocyte-specific genetic deletion of the glucagon receptor also protected the heart from metabolic and pressure overload stress. nih.govnih.gov These findings provide strong proof-of-concept evidence that glucagon receptor antagonism could be a novel and efficacious therapy for HFpEF, a major unmet clinical need. nih.gov This suggests a direct, pathogenic role for glucagon in the heart that is independent of its role in glucose homeostasis.

Addressing Research Gaps and Future Methodological Advances in Glucagon Receptor Antagonist Development

Despite their promise, the development of GRAs has faced challenges, primarily related to off-target effects on lipids and liver enzymes. nih.gov Future research must focus on overcoming these hurdles through innovative methodological advances.

The variable response and side effect profile of GRAs highlight the need for biomarkers to guide their use.

Predictive Biomarkers: Glucagon is a key regulator of amino acid metabolism. mdpi.com Treatment with GRAs can lead to elevated plasma levels of amino acids. These changes could serve as pharmacodynamic biomarkers to confirm target engagement. Furthermore, baseline amino acid profiles or genetic variations in amino acid transporters could potentially predict a patient's glycemic response or risk for α-cell hyperplasia, a phenomenon observed in preclinical models. mdpi.com

Safety Biomarkers: The mechanism behind GRA-induced increases in LDL cholesterol and liver enzymes is not fully understood. Research is needed to identify biomarkers that can predict which patients are at highest risk. This could involve lipidomic or proteomic profiling to identify signatures associated with adverse responses, allowing for better patient selection for clinical trials and future therapies.

Patient Stratification: Not all patients with T2DM have the same degree of hyperglucagonemia. A key research goal is to identify the subset of patients for whom elevated glucagon is the primary driver of their hyperglycemia. Circulating glucagon levels, C-peptide, and other metabolic markers could be used to stratify patients, ensuring that GRAs are targeted to those most likely to benefit, thereby maximizing efficacy and minimizing unnecessary exposure to potential side effects. nih.govnih.gov

A personalized medicine strategy for GRAs would tailor treatment based on an individual's genetic and metabolic profile. Pharmacogenetic studies, which have been applied to other diabetes therapies like GLP-1 RAs, could be pivotal. pensoft.net Research could focus on identifying single nucleotide polymorphisms (SNPs) in the glucagon receptor gene (GCGR) or downstream signaling pathways that correlate with treatment efficacy or the risk of adverse events. For instance, genetic variants that alter receptor expression, ligand binding affinity, or signal transduction could explain inter-individual variability in response to this compound. Integrating this genetic data with clinical biomarkers could create a powerful predictive model for personalizing GRA therapy. obesity-care-clinic.com

Overcoming the limitations of first-generation GRAs requires more sophisticated drug discovery methods.

Computational Approaches: The elucidation of the crystal structure of the glucagon receptor has been a major breakthrough, enabling rational, structure-based drug design. nih.gov Advanced computational techniques such as pharmacophore modeling, virtual screening of large compound libraries, and molecular docking are being used to identify novel GRA candidates with improved selectivity and fewer off-target effects. nih.govnih.gov These in silico methods allow researchers to predict how different molecules will bind to the receptor and to filter for compounds with more desirable pharmacological properties before they are synthesized, saving time and resources. researchgate.net

Experimental Methodologies: High-throughput screening (HTS) remains a cornerstone of drug discovery, allowing for the rapid testing of thousands of compounds for their ability to antagonize the glucagon receptor. nih.gov Newer experimental techniques, such as high-content screening (HCS), provide more detailed cellular imaging data, allowing for a more nuanced understanding of a compound's effect on receptor trafficking and signaling. nih.gov Furthermore, the development of cell-based assays using human hepatocytes can provide a more accurate early assessment of potential liver-related side effects, helping to de-risk candidates earlier in the development process.

By leveraging these advanced methodologies, future research can focus on developing next-generation glucagon receptor antagonists that retain the potent glycemic efficacy of compounds like this compound while possessing a much-improved safety and tolerability profile.

Table 2: Compound Names Mentioned

Compound Name Alias / Class
This compound Glucagon Receptor Antagonist-4 (GRA-4)
Dapagliflozin SGLT2 Inhibitor
Empagliflozin SGLT2 Inhibitor
Liraglutide GLP-1 Receptor Agonist
Semaglutide GLP-1 Receptor Agonist

Q & A

Q. What are the key pharmacological properties of GRA-4, and how are they validated in preclinical models?

GRA-4 (PF-06291874) is a non-peptide, orally active glucagon receptor antagonist with a molecular weight of 503.51 (C₂₆H₂₈F₃N₃O₄) and >98% purity. Preclinical validation includes:

  • In vitro binding assays : Measures antagonistic activity via competitive displacement of radiolabeled glucagon .
  • In vivo pharmacokinetics : Low clearance (e.g., 0.3 L/h/kg in rats) and high oral bioavailability (>50% in dogs) are confirmed through plasma exposure studies .
  • Metabolic efficacy : Dose-dependent glucose-lowering effects in diabetic db/db mice and reduced body weight in diet-induced obese (DIO) models .

Q. How is GRA-4 structurally characterized, and what methods ensure its stability?

Structural characterization involves:

  • X-ray crystallography : Co-crystallization of the glucagon receptor (GCGR) with GRA-4 using lipid cubic phase (LCP) methods to resolve ligand-binding domains .
  • NMR spectroscopy : Validates exendin-like structural motifs (e.g., tryptophan-cage fold) that enhance stability .
  • Purity assays : HPLC and mass spectrometry confirm >98% purity, with storage at -20°C to prevent degradation .

Advanced Research Questions

Q. What experimental designs address contradictory data on α-cell proliferation in GRA-4 studies?

Discrepancies arise from age-dependent responses:

  • Young vs. aged models : In young Gcgr−/− mice, α-cell hyperplasia is prominent, but aged models show restricted proliferation. Use longitudinal studies with timed antagonist administration and lineage-tracing (e.g., Pdx1-CreERT2) to track α-cell dynamics .
  • Compensatory mechanisms : Assess cross-talk with GLP-1 via dual receptor knockout models (e.g., Gcgr−/−;Glp1r−/−) to isolate glucagon-specific effects .

Q. How do mutagenesis studies clarify GRA-4’s interaction with GCGR residues?

Key residues (F22, V23, M27, D15) are critical for glucagon binding. Methodologies include:

  • Alanine scanning mutagenesis : Identifies residues disrupting GRA-4 binding via reduced antagonist potency (IC₅₀ shifts) .
  • Calcium mobilization assays : Measures impaired receptor internalization in mutants (e.g., P86S) to validate functional impacts .

Q. What strategies optimize in vivo models for evaluating GRA-4’s metabolic effects?

  • Diet-induced vs. genetic obesity : Compare GRA-4 efficacy in DIO mice (mimicking human T2DM) versus leptin-deficient (ob/ob) models .
  • Tissue-specific knockdowns : Use hepatocyte- or α-cell-specific Gcgr KO mice to dissect organ-level contributions to glucose homeostasis .

Q. How do structural insights from GCGR-GRA-4 complexes inform drug design?

  • Cryo-EM and X-ray structures : Reveal hydrophobic pockets in GCGR’s transmembrane domain targeted by GRA-4’s trifluoromethyl group .
  • Molecular dynamics simulations : Predict binding kinetics and guide substitutions (e.g., fluorinated side chains) to enhance half-life .

Methodological Challenges and Solutions

Q. How to resolve discrepancies in glucagon and GLP-1 cross-regulation during antagonist studies?

  • Simultaneous receptor profiling : Use dual-agonist peptides (e.g., exendin-glucagon hybrids) to assess receptor crosstalk in vitro .
  • Circulating hormone quantification : ELISA for glucagon and GLP-1 amide in Gcgr−/− mice reveals compensatory incretin upregulation .

Q. What statistical approaches are critical for analyzing antagonist efficacy in heterogeneous cohorts?

  • Mixed-effects modeling : Accounts for variability in glucose tolerance tests across genetically diverse cohorts .
  • Meta-analysis : Aggregate data from multiple antagonist trials (e.g., MK-0893 vs. GRA-4) to identify conserved therapeutic pathways .

Tables of Key Findings

Model System Key Observation Reference
db/db mice30% reduction in fasting glucose at 10 mg/kg GRA-4
Gcgr−/− mice3-10x increase in circulating GLP-1 amide
Aged mice (12+ months)Limited α-cell proliferation under GRA-4 treatment
HEK293-GCGR cellsIC₅₀ of 56 nM for human GCGR inhibition

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.